3-(3-Chloropropyl)-2,6-dichloro-8-methylquinoline
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Overview
Description
3-(3-Chloropropyl)-2,6-dichloro-8-methylquinoline is a quinoline derivative known for its unique chemical structure and potential applications in various fields. Quinoline derivatives are widely studied due to their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloropropyl)-2,6-dichloro-8-methylquinoline typically involves the reaction of 2,6-dichloro-8-methylquinoline with 3-chloropropyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction conditions must be carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloropropyl)-2,6-dichloro-8-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the quinoline ring can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.
Reduction Reactions: Reduction of the quinoline ring can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products Formed
Substitution: Formation of various substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of dihydroquinoline derivatives.
Scientific Research Applications
3-(3-Chloropropyl)-2,6-dichloro-8-methylquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Chloropropyl)-2,6-dichloro-8-methylquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to DNA or proteins, leading to the inhibition of essential biological processes. The exact molecular targets and pathways may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chloropropyl)trimethoxysilane
- 3-(3-Chloropropyl)triethoxysilane
- 3-(3-Chloropropyl)trimethoxysilane
Uniqueness
3-(3-Chloropropyl)-2,6-dichloro-8-methylquinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced biological activity or different reactivity patterns, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
948292-01-1 |
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Molecular Formula |
C13H12Cl3N |
Molecular Weight |
288.6 g/mol |
IUPAC Name |
2,6-dichloro-3-(3-chloropropyl)-8-methylquinoline |
InChI |
InChI=1S/C13H12Cl3N/c1-8-5-11(15)7-10-6-9(3-2-4-14)13(16)17-12(8)10/h5-7H,2-4H2,1H3 |
InChI Key |
VKQXIIDWQUPIRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=CC(=C(N=C12)Cl)CCCCl)Cl |
Origin of Product |
United States |
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